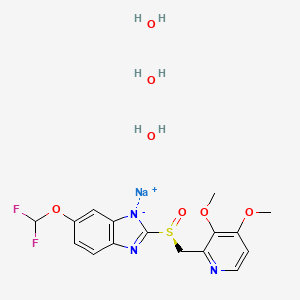

S-Pantoprazole sodium trihydrate

Description

Properties

CAS No. |

1416988-58-3 |

|---|---|

Molecular Formula |

C16H20F2N3NaO7S |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-3-ide;trihydrate |

InChI |

InChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1 |

InChI Key |

OKZZKXNJLARKFM-UFEULDPMSA-N |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-Pantoprazole Sodium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-pantoprazole sodium trihydrate, the S-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with the gastric H+/K+-ATPase. It includes a detailed examination of its stereoselective pharmacokinetics and pharmacodynamics, quantitative data on its inhibitory activity and pharmacokinetic profile, and detailed experimental protocols for key assays. Visualizations of the signaling pathway, experimental workflows, and the principles of stereoselectivity are provided to facilitate a deeper understanding of this important therapeutic agent.

Introduction

S-pantoprazole is a member of the substituted benzimidazole class of drugs that specifically and irreversibly inhibit the gastric H+/K+-ATPase, the final step in the pathway of gastric acid secretion. As a chiral molecule, pantoprazole exists as two enantiomers, S-pantoprazole and R-pantoprazole. The S-enantiomer, S-pantoprazole, has been shown to have a more predictable pharmacokinetic profile due to its stereoselective metabolism, which offers potential therapeutic advantages. This document will delve into the intricate molecular mechanisms that underpin the action of this compound.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

The primary target of S-pantoprazole is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of intracellular hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺), a process that drives the secretion of hydrochloric acid into the stomach lumen.

S-pantoprazole is administered as an inactive prodrug. Its mechanism of action can be delineated into several key steps:

-

Systemic Absorption and Accumulation: Following oral administration, the enteric-coated this compound is absorbed in the small intestine and enters the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic environment of the parietal cell secretory canaliculi.

-

Acid-Catalyzed Activation: In the highly acidic milieu of the canaliculi (pH < 2), S-pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide. This activation is a critical step that confers selectivity, as the drug is primarily activated at its site of action.

-

Covalent Binding and Irreversible Inhibition: The activated sulfenamide is highly reactive and forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase. Studies have identified that pantoprazole covalently binds to Cys-813 and Cys-822 of the α-subunit of the proton pump. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting its ability to pump protons.

-

Prolonged Duration of Action: Due to the irreversible nature of the covalent bond, the inhibition of acid secretion persists long after S-pantoprazole has been cleared from the plasma. Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules, a process that can take over 24 hours.

Stereoselectivity and its Pharmacokinetic Implications

The metabolism of pantoprazole is stereoselective, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19 , with a minor contribution from CYP3A4. The S-enantiomer (S-pantoprazole) and the R-enantiomer (R-pantoprazole) are metabolized differently, which has significant pharmacokinetic consequences.

-

CYP2C19 Metabolism: S-pantoprazole is less dependent on CYP2C19 for its metabolism compared to R-pantoprazole. This is particularly relevant in individuals with different CYP2C19 genotypes.

-

Extensive Metabolizers (EMs): In individuals with normal CYP2C19 function, both enantiomers are metabolized, although S-pantoprazole generally exhibits a slightly higher area under the plasma concentration-time curve (AUC) compared to R-pantoprazole.

-

Poor Metabolizers (PMs): In individuals with reduced or no CYP2C19 function, the metabolism of R-pantoprazole is significantly impaired, leading to a much higher AUC and a longer half-life compared to S-pantoprazole. The pharmacokinetics of S-pantoprazole are less affected by the CYP2C19 phenotype, resulting in more predictable plasma concentrations across different patient populations.

-

This differential metabolism leads to a more consistent and predictable pharmacokinetic profile for S-pantoprazole, which may translate to more reliable acid suppression.

Quantitative Data

In Vitro Inhibitory Activity

| Compound | Target | Assay Condition | IC50 | Reference(s) |

| Racemic Pantoprazole | H+/K+-ATPase | In gastric membrane vesicles | 6.8 µM |

Pharmacokinetic Parameters of Pantoprazole (Racemic)

The following table summarizes the pharmacokinetic parameters of racemic pantoprazole after a single oral dose of 40 mg.

| Parameter | Value | Unit | Reference(s) |

| Cmax | ~2.5 | mg/L | |

| tmax | 2-3 | hours | |

| AUC(0,inf.) | ~5 | mg*h/L | |

| Bioavailability | ~77 | % | |

| Half-life (t1/2) | ~1.1 | hours | |

| Protein Binding | ~98 | % |

Stereoselective Pharmacokinetics of Pantoprazole Enantiomers

The following data from a study in poor metabolizers (PMs) highlights the stereoselective disposition of pantoprazole enantiomers.

| Enantiomer | Parameter | Value (Relative to R-enantiomer) | Reference(s) |

| S-(-)-Pantoprazole | Half-life (t |

Unveiling the Crystalline Architecture of S-Pantoprazole Sodium Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of S-Pantoprazole sodium trihydrate, an active pharmaceutical ingredient critical in the treatment of acid-related gastrointestinal disorders. This document summarizes key crystallographic data, details experimental protocols for crystal preparation and analysis, and presents visualizations of the molecular arrangement and experimental workflows.

Introduction

S-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion. The sodium salt, specifically in its trihydrate crystalline form, is a common subject of study in pharmaceutical development due to the influence of its solid-state properties on stability, solubility, and bioavailability. A thorough understanding of its crystal structure is paramount for quality control, formulation development, and regulatory compliance.

Crystallographic Data Summary

The crystalline form of this compound has been characterized as a hexa-coordinate octahedron belonging to the tetragonal crystal system.[1] The fundamental crystallographic parameters, as determined by single-crystal X-ray diffraction at a temperature of 173 K, are presented in Table 1.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4(1) |

| a (Å) | 18.16 (3) |

| b (Å) | 18.16 (3) |

| c (Å) | 24.63 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Measurement Temperature (K) | 173 |

Note: The numbers in parentheses indicate the standard uncertainty in the last decimal place.

Experimental Protocols

The determination of the crystal structure of this compound involves two critical experimental stages: the preparation of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Single Crystal Preparation

A reported method for obtaining single crystals of this compound suitable for X-ray diffraction analysis is detailed below.[1]

Protocol:

-

Dissolution: 50 mg of S-pantoprazole sodium is dissolved in 10 ml of isobutyl acetate.

-

Filtration: The resulting solution is filtered through a 0.2 μm nylon filter into a 25 ml bottle to remove any particulate matter.

-

Crystallization: The filtered solution is subjected to slow cooling and slow volatilization of the solvent.

-

Crystal Growth: High-quality single crystals of this compound with a hexa-coordinate octoploids structure are observed to form in the solution after a period of four days.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a detailed experimental protocol from a peer-reviewed publication is not available in the public domain, a general workflow for SC-XRD analysis is presented. This represents a standard procedure in the field of crystallography for elucidating the three-dimensional atomic arrangement in a crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflow for crystallization and a conceptual representation of the crystallographic analysis process.

Conclusion

The crystal structure of this compound has been determined to be tetragonal with the space group I4(1). The provided unit cell parameters offer a foundational understanding of its solid-state arrangement. The detailed experimental protocol for single crystal growth provides a reproducible method for obtaining high-quality crystals necessary for further structural and physicochemical characterization. This technical guide serves as a core resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding of this important active pharmaceutical ingredient. Further research, including the publication of a complete crystallographic information file (CIF), would be beneficial for the scientific community to allow for more in-depth analysis of bond lengths, angles, and intermolecular interactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of S-Pantoprazole Sodium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Pantoprazole, the (S)-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related gastrointestinal disorders such as reflux esophagitis and peptic ulcers.[3] Like other benzimidazole derivatives, it acts by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[4] The sodium salt, specifically the trihydrate crystalline form, is a stable and highly water-soluble form of the active pharmaceutical ingredient (API), making it particularly suitable for pharmaceutical formulations, including parenteral preparations for intravenous administration.[3]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of S-Pantoprazole sodium trihydrate, offering detailed experimental protocols, structured data, and process visualizations to aid researchers in its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the coupling of two key intermediates, followed by an asymmetric oxidation to establish the chiral sulfoxide center, and concludes with salt formation and crystallization of the desired hydrate.

Synthetic Workflow

The general synthetic route involves:

-

Coupling Reaction: Condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate.[5]

-

Asymmetric Oxidation: The key step where the pro-chiral sulfide is oxidized to the (S)-sulfoxide. This is the chirality-inducing step.

-

Salt Formation & Crystallization: The resulting S-Pantoprazole free base is treated with a sodium source (e.g., sodium hydroxide) in a suitable solvent system to crystallize the sodium trihydrate salt.[6]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method compiled from common synthetic strategies.[6][7][8]

Step 1: Preparation of Pantoprazole Sulfide

-

In a suitable reaction vessel, suspend 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an aqueous medium.

-

Add a solution of sodium hydroxide (NaOH) portion-wise while maintaining the temperature between 20-25°C to facilitate the coupling reaction.

-

Stir the mixture for 2-4 hours until the reaction is complete (monitored by HPLC).

-

The pantoprazole sulfide product typically precipitates as a solid. Isolate the solid by filtration, wash with water, and dry under vacuum.

Step 2: Asymmetric Oxidation to S-Pantoprazole

-

Dissolve the pantoprazole sulfide intermediate in an appropriate organic solvent (e.g., toluene or dichloromethane).

-

Add a chiral titanium complex (e.g., Ti(O-i-Pr)₄ with (S)-(-)-diethyl tartrate) as the catalyst.

-

Cool the mixture to 0-5°C.

-

Slowly add an oxidizing agent, such as cumene hydroperoxide or sodium hypochlorite, over 2-3 hours, carefully controlling the temperature.[7] A critical aspect is to avoid overoxidation to the sulfone impurity.[7]

-

After the addition is complete, stir the reaction for an additional 1-2 hours.

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Extract the S-Pantoprazole free base into the organic layer, wash with brine, and concentrate under reduced pressure.

Step 3: Formation and Crystallization of this compound

-

Dissolve the crude S-Pantoprazole free base in a solvent such as ethyl acetate or a mixture of methyl isobutyl ketone and isopropanol.[6]

-

Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise with vigorous stirring.

-

Heat the mixture gently (e.g., to 40-50°C) until a clear solution is obtained.

-

Cool the solution slowly to 0-5°C to induce crystallization.

-

Stir the resulting slurry for 2-3 hours at this temperature.

-

Collect the white crystalline solid by filtration.

-

Wash the filter cake with cold ethyl acetate.

-

Dry the product under vacuum at a controlled temperature (e.g., 30-40°C) for 16-24 hours to obtain this compound.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and crystalline form of the final product. The following techniques are routinely employed.

Characterization Workflow

Caption: Standard analytical workflow for API characterization.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of this compound.

Experimental Protocol:

-

Gently grind a small amount of the sample to ensure a uniform particle size.

-

Mount the sample powder onto a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 3° to 40° with a step size of 0.02° and a suitable scan speed.

Data Presentation: A patent discloses that this compound possesses a tetragonal crystal system I4(1).[3]

| Parameter | Value[3] |

| Crystal System | Tetragonal I4(1) |

| a (Å) | 18.16 (± 1.5) |

| b (Å) | 18.16 (± 1.5) |

| c (Å) | 24.63 (± 1.5) |

| α, β, γ (°) | 90 |

| Table 1: Crystallographic Data for this compound. |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) quantifies the water content, while Differential Scanning Calorimetry (DSC) provides information on thermal events like dehydration and melting.

Experimental Protocol:

-

TGA: Accurately weigh 5-10 mg of the sample into an aluminum pan. Heat the sample from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

-

DSC: Accurately weigh 2-5 mg of the sample into a sealed aluminum pan. Heat from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

Data Presentation:

| Analysis | Parameter | Typical Result | Interpretation |

| TGA | Weight Loss | ~11.8% (up to ~120°C) | Corresponds to the loss of three water molecules (theoretical for trihydrate is ~11.75%). |

| DSC | Endotherm | Broad peak ~40-100°C | Dehydration event. The transition from trihydrate to hemipentahydrate can occur around 40°C.[1][9][10] |

| Table 2: Representative Thermal Analysis Data. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the API with potassium bromide (KBr) and pressing it into a thin pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 (broad) | O-H stretch | Water of hydration |

| 1590 | C=N stretch | Benzimidazole ring |

| 1580 | C=C stretch | Aromatic rings |

| 1265 | C-O-C stretch | Methoxy groups |

| 1165 | C-F stretch | Difluoromethoxy group |

| 1035 | S=O stretch | Sulfoxide |

| Table 3: Key IR Absorption Bands for S-Pantoprazole Sodium Hydrate. |

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for determining the chemical purity (assay) and the enantiomeric excess (ee) of the S-enantiomer.

Experimental Protocol (Purity):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm.[11]

-

Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[12]

Experimental Protocol (Enantiomeric Purity):

-

Column: A chiral stationary phase (CSP) column is required (e.g., a cellulose- or amylose-based column).

-

Mobile Phase: Typically a mixture of n-hexane, ethanol, and a basic or acidic modifier.

-

Flow Rate: 0.8-1.2 mL/min.

-

Detection: UV at 290 nm.

Data Presentation:

| Parameter | Specification | Typical Result |

| Chemical Purity (Assay) | ≥ 99.5% | 99.92%[6] |

| Enantiomeric Excess (ee) | ≥ 99.8% | 99.94%[6] |

| Single Major Impurity (Sulfone) | ≤ 0.15% | < 0.1% |

| Table 4: Typical Chromatographic Purity Results. |

Stability and Polymorphic Transitions

S-Pantoprazole sodium can exist in different hydrated forms, including a trihydrate and a hemipentahydrate.[1] The stability of these forms is dependent on temperature and humidity.

-

The transition from the trihydrate to the hemipentahydrate form can occur at approximately 40°C.[9][10]

-

This transition is often reversible, with the hemipentahydrate converting back to the trihydrate at high humidity.[1][9][10]

-

Studies suggest the hemipentahydrate form may be more stable at higher temperatures.[9][10]

Caption: Reversible transition between hydrate forms.

Conclusion

The synthesis and characterization of this compound require precise control over reaction conditions, particularly during the asymmetric oxidation and crystallization steps. A multi-technique analytical approach is mandatory to ensure the correct chemical structure, high purity, and desired crystalline form. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of this important pharmaceutical ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102584790B - this compound, and preparation method and application thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103467451A - Preparation method for S-pantoprazole sodium - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KR101170940B1 - A process for preparing a crystalline pantoprazole sodium sesquihydrate - Google Patents [patents.google.com]

- 9. Characterization and stability of S (-) pantoprazole sodium hydrates-Academax [continue.academax.com]

- 10. [Characterization and stability of S (-) pantoprazole sodium hydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility Profile of S-Pantoprazole Sodium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-Pantoprazole sodium trihydrate, an active pharmaceutical ingredient (API) critical in the formulation of proton pump inhibitors. Understanding the solubility profile is paramount for predicting bioavailability, ensuring consistent drug delivery, and developing robust manufacturing processes. This document collates available data on its solubility in various media, explores the influence of pH and polymorphism, and outlines standard experimental protocols for solubility determination.

Core Solubility Data

The solubility of this compound is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. The following tables summarize the quantitative solubility data gathered from various sources. It is important to note that solubility data for pantoprazole sodium exists in various hydrated forms (e.g., sesquihydrate, monohydrate), and the specific form is not always explicitly stated in all literature. The data presented herein is specified for the trihydrate form where possible; otherwise, data for pantoprazole sodium is provided as a reference.

Table 1: Solubility of Pantoprazole Sodium in Various Solvents

| Solvent | Solubility (mg/mL) | Remarks |

| Water | Freely Soluble / 18.781 ± 0.436[1][2] | Pantoprazole sodium sesquihydrate is described as freely soluble in water.[1] Another study reports a solubility of 18.781 mg/mL for Pantoprazole Sodium.[2] |

| Methanol | Soluble / 12.377 ± 0.909[2][3] | A product monograph states solubility in methanol.[3] A quantitative value of 12.377 mg/mL is also reported.[2] |

| Ethanol | Soluble / 7.864 ± 0.436[2][4] | Solubility is approximately 5 mg/mL.[4] Another source indicates a solubility of 7.864 mg/mL.[2] |

| DMSO | Soluble / ~30[4] | The solubility is reported to be approximately 30 mg/mL.[4] |

| Dimethylformamide (DMF) | Soluble / ~30[4] | The solubility is reported to be approximately 30 mg/mL.[4] |

| Acetone | 4.604 ± 0.667[2] | - |

| Chloroform | 3.095 ± 0.454[2] | - |

| Dichloromethane | Practically Insoluble[3] | - |

Table 2: pH-Dependent Aqueous Solubility of Pantoprazole Sodium

| pH | Medium | Solubility | Remarks |

| 1.2 | 0.1 N HCl (SGF) | 1.483 ± 0.066 mg/mL[2] | Pantoprazole is a weak base and is unstable at low pH, which can affect solubility measurements.[1] |

| 6.8 | Phosphate Buffer | 0.490 ± 0.006 mg/mL[2] | The stability of pantoprazole increases with increasing pH.[1] |

| 7.4 | Phosphate Buffer | Very Slightly Soluble[1] | Pantoprazole sodium sesquihydrate is described as very slightly soluble at this pH.[1] |

Impact of Polymorphism and Hydration State

S-Pantoprazole sodium can exist in various solid-state forms, including different hydrates and polymorphs. These forms can exhibit different physical properties, including solubility and stability. For instance, a transition from S(-)-pantoprazole sodium trihydrate to S(-)-pantoprazole sodium hemipentahydrate has been observed at approximately 40°C.[5] The hemipentahydrate form is reported to be more stable at higher temperatures.[5][6] It is crucial for drug development professionals to characterize and control the solid-state form of the API to ensure consistent product performance.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following outlines a generalized experimental protocol for determining the equilibrium solubility of this compound, based on established methodologies such as those recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[7][8]

Equilibrium Solubility Measurement (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

1. Preparation of Media:

-

Prepare aqueous buffer solutions at various pH levels, typically covering the physiological range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7]

-

Use pharmacopoeial buffer solutions. For example:

-

The temperature of the media should be maintained at 37 ± 1 °C.[7]

2. Experimental Procedure:

-

Add an excess amount of this compound to a known volume of the prepared media in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.

-

Agitate the samples at a constant temperature (37 ± 1 °C) using a mechanical shaker or rotator.[9] Agitation should be sufficient to keep the solid suspended without causing excessive turbulence.

-

Collect samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) to establish that equilibrium has been reached.[7][10] Equilibrium is typically confirmed when consecutive measurements show no significant change in concentration.

3. Sample Analysis:

-

Immediately after collection, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a suitable, non-adsorptive filter (e.g., 0.45 µm).[10]

-

Analyze the concentration of the dissolved API in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] HPLC is preferred as it can also detect potential degradation of the API.[7]

-

The pH of the saturated solution should be measured and reported.[7]

4. Data Reporting:

-

The solubility should be reported in mg/mL or mol/L.

-

A minimum of three replicate determinations at each pH condition is recommended.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for equilibrium solubility determination.

This guide serves as a foundational resource for professionals engaged in the research and development of formulations containing this compound. A thorough understanding of its solubility characteristics is indispensable for achieving optimal drug product performance and ensuring therapeutic efficacy.

References

- 1. banglajol.info [banglajol.info]

- 2. ijpba.in [ijpba.in]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. [Characterization and stability of S (-) pantoprazole sodium hydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and stability of S (-) pantoprazole sodium hydrates-Academax [continue.academax.com]

- 7. who.int [who.int]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to S-Pantoprazole Sodium Trihydrate: CAS Number and Identification

This technical guide provides a comprehensive overview of S-Pantoprazole sodium trihydrate, focusing on its chemical identification, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Core Identification

S-Pantoprazole is the S-enantiomer of pantoprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion.[1] The sodium trihydrate salt form is a specific crystalline structure of the active pharmaceutical ingredient.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 1416988-58-3 .[2][3][4][5]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀F₂N₃NaO₇S | [2][3] |

| Molecular Weight | 459.4 g/mol | [2][3][5] |

| IUPAC Name | sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-3-ide;trihydrate | [3] |

| Crystal System | Tetragonal I4(1) | [6] |

| Cell Parameters | a = 18.16 (±1.5) Å, b = 18.16 (±1.5) Å, c = 24.63 (±1.5) Å, α=β=γ=90° | [6] |

| Water Content | Approximately 6.5% | [6] |

Mechanism of Action: Proton Pump Inhibition

S-Pantoprazole is a prodrug that, upon activation in an acidic environment, irreversibly inhibits the H⁺/K⁺ ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells.[1][7][8] This action is the final step in the pathway of gastric acid secretion, leading to a potent and long-lasting reduction in stomach acid.[7][9][10] The S-enantiomer is often developed to provide a more consistent and potent inhibition compared to the racemic mixture.[1]

Caption: Mechanism of action pathway for S-Pantoprazole.

Analytical and Experimental Protocols

The definitive identification and characterization of this compound rely on a combination of spectroscopic, chromatographic, and thermo-analytical methods.[11][12][13]

Caption: Relationship between analytical techniques for identification.

This method is used to determine the purity and quantify the amount of S-Pantoprazole in a sample.

-

Objective: To separate S-Pantoprazole from related substances and degradation products and to quantify its concentration.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Protocol:

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile and a buffer solution (e.g., 65:35 v/v acetonitrile:phosphate buffer at pH 8.0).[11] The exact composition may vary based on the specific method.

-

Standard Solution Preparation: Accurately weigh a quantity of USP Pantoprazole Sodium reference standard (RS) and dissolve it in a suitable solvent (e.g., 0.02 N sodium hydroxide) to obtain a known concentration, typically around 0.2 mg/mL.[14]

-

Sample Solution Preparation: Accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to achieve a final concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample solution should correspond to that of the standard solution.[14] Purity is assessed by the area percentage of the main peak, and the assay is calculated by comparing the peak area of the sample to that of the standard.

-

PXRD is essential for identifying the specific crystalline form (polymorph) and confirming the trihydrate state.

-

Objective: To obtain the diffraction pattern of the crystalline solid and compare it to a reference pattern for this compound.

-

Instrumentation: A powder X-ray diffractometer.

-

Protocol:

-

Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder.

-

Instrument Setup: Configure the diffractometer with a Cu Kα radiation source. Set the scanning range (e.g., from 2° to 40° 2θ) and scan step time.

-

Data Acquisition: Run the scan to collect the diffraction data.

-

Analysis: Process the resulting diffractogram. The pattern should exhibit characteristic peaks at specific 2θ angles. For this compound, characteristic peaks are expected at 2θ values of 5.9, 9.84, 11.26, 11.74, 14.86, 15.16, 16.82, 17.74, and others.[6]

-

TGA measures the change in mass of a sample as a function of temperature, making it ideal for determining the water content in a hydrate.

-

Objective: To quantify the amount of water in the this compound crystal lattice.

-

Instrumentation: A thermogravimetric analyzer.

-

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Run the heating program and record the mass loss as a function of temperature.

-

Analysis: Analyze the resulting TGA curve. A significant weight loss is expected corresponding to the loss of water molecules. The transition from the trihydrate to a lower hydrate form (hemipentahydrate) has been observed to occur at approximately 40 °C.[13][16][17] The total weight loss up to a stable plateau (e.g., ~150 °C) should correspond to the theoretical water content of the trihydrate.

-

IR spectroscopy provides information about the chemical bonds and functional groups present in the molecule.

-

Objective: To obtain the infrared spectrum of the sample, which serves as a molecular fingerprint.

-

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a potassium bromide (KBr) pellet containing the sample.

-

Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Analysis: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic absorption bands corresponding to functional groups like N-H, C=O, C=N, S=O, and C-O-C should be identified.

-

General Experimental Workflow

The comprehensive identification of this compound follows a logical progression from preliminary checks to detailed structural confirmation.

References

- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound | C16H20F2N3NaO7S | CID 164512880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1416988-58-3|this compound|BLD Pharm [bldpharm.com]

- 5. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 6. CN102584790B - this compound, and preparation method and application thereof - Google Patents [patents.google.com]

- 7. droracle.ai [droracle.ai]

- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pantoprazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Characterization and stability of S (-) pantoprazole sodium hydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uspnf.com [uspnf.com]

- 15. drugfuture.com [drugfuture.com]

- 16. Characterization and stability of S (-) pantoprazole sodium hydrates-Academax [continue.academax.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of S-Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Pantoprazole, the S-enantiomer of pantoprazole, is a proton pump inhibitor used to treat erosive esophagitis and other acid-related gastrointestinal disorders. Accurate and precise quantification of S-Pantoprazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of S-Pantoprazole. The method is demonstrated to be specific, linear, accurate, and precise.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of S-Pantoprazole is presented in the table below.

| Parameter | Condition |

| Column | Chiralcel OJ-RH (4.6 mm X 150 mm, 5µ)[1] |

| Mobile Phase | 10mM Sodium perchlorate buffer and acetonitrile (75:25 v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 25 °C[1] |

| Injection Volume | 10 µL[1] |

| Detection Wavelength | 290 nm[1] |

| Run Time | Approximately 20 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 1 µg/mL to 20 µg/mL[2] |

| Correlation Coefficient (r²) | ≥0.998[2] |

| Accuracy (% Recovery) | 97.9 - 103%[3][4] |

| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |

| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[3][4] |

| Limit of Quantitation (LOQ) | 0.13 - 0.14 µg/mL[3][4] |

Experimental Protocols

Preparation of Standard Stock Solution

-

Accurately weigh approximately 25 mg of S-Pantoprazole reference standard.

-

Transfer the standard to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 0.5 mg/mL.

Preparation of Calibration Standards

-

Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 2, 5, 10, 15, and 20 µg/mL.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than ten tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of S-Pantoprazole and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

-

Acid Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 1N HCl. Keep at room temperature for a specified time, then neutralize with 1N NaOH and dilute with mobile phase before injection. S-Pantoprazole is known to be unstable in acidic conditions.[5]

-

Base Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 1N NaOH. Keep at room temperature for a specified time, then neutralize with 1N HCl and dilute with mobile phase before injection. Pantoprazole is relatively stable in basic conditions.[5]

-

Oxidative Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 3% hydrogen peroxide. Keep at room temperature for a specified time and then dilute with mobile phase before injection.[3]

-

Thermal Degradation: Keep the solid drug powder in an oven at 60°C for a specified period.[6] Then, prepare a sample solution as described in the sample preparation section.

-

Photolytic Degradation: Expose a solution of S-Pantoprazole (1 mg/mL) to UV light (254 nm) for a specified duration.[6] Dilute with mobile phase before injection.

Visualizations

Caption: HPLC Experimental Workflow for S-Pantoprazole Quantification.

References

Application Notes: S-Pantoprazole in Gastric Acid Secretion Research

Introduction

S-pantoprazole, the S-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that specifically and irreversibly blocks the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step in gastric acid secretion.[1][2] As a weak base, it selectively accumulates and becomes activated in the highly acidic environment of the parietal cell's secretory canaliculus.[2][3] This targeted mechanism makes S-pantoprazole a valuable tool for researchers studying the physiology and pharmacology of gastric acid secretion in various experimental models. Its potency and stereospecificity may offer a more consistent and potent inhibition of the proton pump compared to racemic mixtures.[1][4] These notes provide an overview of its application, relevant quantitative data, and detailed protocols for its use in common research models.

Mechanism of Action

S-pantoprazole is administered as an inactive prodrug.[3] Upon absorption, it reaches the parietal cells of the stomach. In the acidic canaliculus of the parietal cell, S-pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[1][5] This activated form then forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the luminal surface of the H+/K+-ATPase alpha subunit.[5][6] This irreversible binding inactivates the pump, preventing the exchange of H+ ions for K+ ions and thus inhibiting the final step of acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[1][7][8] The antisecretory effect persists for over 24 hours, as restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[7][9]

Applications in Research Models

S-Pantoprazole is utilized across a range of models to investigate gastric acid secretion and the efficacy of antisecretory agents.

-

In Vitro Models: These models are essential for studying the direct effects of compounds on the H+/K+-ATPase enzyme. A common model involves using gastric membrane vesicles isolated from animal stomachs (e.g., swine or rabbit).[10] These vesicles contain the proton pump and can be used to measure ATPase activity by quantifying ATP hydrolysis or proton transport. S-pantoprazole's potency (IC50) can be determined in this system.[10]

-

Ex Vivo Models: The isolated rat stomach model allows for the study of gastric acid secretion in a more integrated system while maintaining control over experimental conditions. This preparation can be stimulated with secretagogues like histamine, and the effect of S-pantoprazole on acid output can be measured directly.[11]

-

In Vivo Models: Animal models are crucial for understanding the pharmacodynamics and efficacy of S-pantoprazole in a complete physiological system.

-

Pylorus Ligation Model (Shay Rat): In this model, the pyloric end of the stomach is ligated in fasted rats, causing accumulation of gastric secretions. S-pantoprazole administered prior to ligation can be evaluated for its ability to reduce the volume and acidity of the accumulated gastric juice.[12][13]

-

Histamine-Induced Ulcer Model: Animals are administered histamine to stimulate a robust acid secretion, leading to ulcer formation. The protective effect of S-pantoprazole is assessed by its ability to inhibit this stimulated acid secretion and prevent ulcer development.[13][14]

-

Gastric Fistula Model: This model, often used in rats or dogs, allows for repeated collection of gastric juice in conscious animals, providing a means to study the time course of acid inhibition following S-pantoprazole administration.[14]

-

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving pantoprazole and its S-enantiomer.

Table 1: In Vitro and In Vivo Potency of Pantoprazole Enantiomers

| Parameter | Model System | S-Pantoprazole ((-)-PAN) | Racemic Pantoprazole ((±)-PAN) | R-Pantoprazole ((+)-PAN) | Reference |

|---|---|---|---|---|---|

| IC50 | H+/K+-ATPase Activity (Gastric Vesicles) | Not specified | 6.8 µM | Not specified | [10] |

| ID50 | Pylorus Ligation Ulcer (Rat) | 1.28 mg/kg | 3.40 mg/kg | 5.03 mg/kg | [13][14] |

| ID50 | Histamine-Induced Ulcer (Rat) | 1.20 mg/kg | 3.15 mg/kg | 4.28 mg/kg | [13][14] |

| % Inhibition of Basal Acid Output | Gastric Fistula (Rat, 1.5 mg/kg) | 89.3% | 83.6% | 24.7% |[13][14] |

Table 2: Effect of Oral Pantoprazole on Gastric pH and Acid Output in Humans

| Dosage (once daily) | Parameter | Baseline (No Treatment) | Value after Treatment | Reference |

|---|---|---|---|---|

| 40 mg | 24-h Median Gastric pH | 1.2 | 3.4 | [15] |

| 80 mg | 24-h Median Gastric pH | 1.2 | 3.3 | [15] |

| 120 mg | 24-h Median Gastric pH | 1.2 | 3.6 | [15] |

| 40 mg | Mean Cumulative 24-h Gastric Acid Output | Not specified | 164 ± 130 mEq | [16] |

| 20 mg (Omeprazole) | Mean Cumulative 24-h Gastric Acid Output | Not specified | 283 ± 159 mEq |[16] |

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay Using Gastric Vesicles

This protocol is designed to determine the IC50 value of S-Pantoprazole by measuring its inhibitory effect on the proton pump in isolated gastric membrane vesicles.

Materials:

-

S-Pantoprazole stock solution (in DMSO, then diluted in buffer)

-

Isolated gastric H+/K+-ATPase vesicles

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

MgCl2 and KCl solutions

-

Reagents for phosphate detection (e.g., Malachite Green assay kit)

-

96-well microplate and plate reader

Procedure:

-

Vesicle Preparation: Isolate H+/K+-ATPase-rich microsomal vesicles from homogenized gastric mucosa of a suitable animal model (e.g., swine) via differential centrifugation.

-

Drug Incubation: In a 96-well plate, add the assay buffer, KCl, MgCl2, and the gastric vesicles.

-

Add varying concentrations of S-Pantoprazole to the wells. Include vehicle-only (control) and no-enzyme (blank) wells.

-

To create the necessary acidic environment for drug activation, pre-incubate the plate with a small amount of ATP to start the proton pumps.[5]

-

Reaction Initiation: Start the main reaction by adding a final concentration of ATP (e.g., 2-5 mM) to all wells. Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

Data Analysis: Calculate the percentage of ATPase activity inhibited by S-Pantoprazole at each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of S-Pantoprazole and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Pylorus Ligation-Induced Ulcer Model in Rats

This protocol assesses the antisecretory and anti-ulcer activity of S-Pantoprazole in vivo.[12][13]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

S-Pantoprazole solution/suspension for administration

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical tools, sutures

-

pH meter, centrifuge, titration equipment (0.01 N NaOH)

Procedure:

-

Animal Preparation: Acclimatize rats and fast them for 24 hours before the experiment, allowing free access to water.

-

Dosing: Divide rats into groups. Administer S-Pantoprazole at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to the respective groups, typically 30-60 minutes before surgery.

-

Surgical Procedure: Anesthetize a rat. Make a midline abdominal incision to expose the stomach. Carefully ligate the pyloric sphincter with a suture, being cautious not to obstruct blood vessels.

-

Incubation Period: Close the abdominal wall with sutures. The animals are kept for a set period (e.g., 4 hours) without food or water.[17]

-

Sample Collection: At the end of the incubation period, euthanize the animals. Carefully dissect out the stomach, clamping the esophageal end.

-

Gastric Content Analysis:

-

Collect the entire gastric content into a graduated centrifuge tube.

-

Centrifuge the contents and measure the volume of the supernatant.

-

Determine the pH of the gastric juice using a pH meter.

-

Titrate the total acidity by adding 0.01 N NaOH until a pH of 7.0 is reached.

-

-

Ulcer Index Scoring:

-

Cut the stomach open along the greater curvature and wash gently with saline.

-

Examine the gastric mucosa for ulcers or lesions under a dissecting microscope.

-

Score the severity of the lesions based on their number and size to calculate an ulcer index.

-

-

Data Analysis: Compare the gastric volume, pH, total acidity, and ulcer index of the S-Pantoprazole-treated groups with the control group. Calculate the percentage inhibition of acid secretion and ulcer formation. The dose that provides 50% inhibition is determined as the ID50.[14]

References

- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. Efficacy of S-pantoprazole 10 mg in the Symptom Control of Non-erosive Reflux Disease: A Phase III Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats a… [ouci.dntb.gov.ua]

- 15. Intragastric pH and serum gastrin during administration of different doses of pantoprazole in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of pentagastrin-stimulated gastric acid secretion by pantoprazole and omeprazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: S-Pantoprazole in Helicobacter pylori Eradication Research

Introduction

Helicobacter pylori (H. pylori) infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The successful eradication of H. pylori is crucial for disease resolution and prevention of recurrence. Standard therapeutic regimens typically involve a combination of a proton pump inhibitor (PPI) with two or more antibiotics. PPIs play a critical role by suppressing gastric acid, which raises the intragastric pH. This acidic suppression enhances the efficacy and stability of antibiotics like clarithromycin and amoxicillin, and also directly inhibits the growth of H. pylori.

Pantoprazole is a widely used second-generation PPI that irreversibly inhibits the gastric H+/K+-ATPase (proton pump) in parietal cells.[1][2][3] S-pantoprazole is the levorotatory (S)-enantiomer of pantoprazole. Enantiomers can have different pharmacokinetic and pharmacodynamic properties. Research in gastroesophageal reflux disease (GERD) suggests that S-pantoprazole may offer more potent and consistent acid suppression compared to the racemic mixture of pantoprazole.[4][5] Animal studies have indicated that S-pantoprazole is 3 to 4 times more effective than the racemate in inhibiting gastric lesions, suggesting that a 20 mg dose of S-pantoprazole could be at least as effective as a 40 mg dose of racemic pantoprazole.[5]

While extensive research exists on racemic pantoprazole in H. pylori eradication, specific studies on S-pantoprazole for this indication are limited. The following protocols and data are primarily based on research conducted with racemic pantoprazole, with proposed dose adjustments for S-pantoprazole based on its higher potency. These notes are intended to guide researchers in designing studies to evaluate the efficacy and safety of S-pantoprazole in H. pylori eradication regimens.

Mechanism of Action of S-Pantoprazole

S-pantoprazole is a prodrug that, upon reaching the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to irreversible inhibition of the proton pump.[1][4] This action blocks the final step in gastric acid secretion, leading to a sustained increase in gastric pH.[2][3] This elevated pH is crucial for H. pylori eradication as it:

-

Increases the stability and activity of acid-labile antibiotics.

-

Directly inhibits the urease activity and growth of H. pylori.

-

Improves the concentration of antibiotics in the gastric mucus.

Experimental Protocols

The following are model protocols for clinical research on H. pylori eradication, adapted from studies using racemic pantoprazole. A dose of 20 mg S-pantoprazole is proposed as equivalent to the commonly studied 40 mg racemic pantoprazole .

Protocol 1: S-Pantoprazole-Based Triple Therapy

This protocol outlines a randomized, double-blind study to compare the efficacy of a 7-day versus 14-day S-pantoprazole-based triple therapy.

1. Objective: To evaluate and compare the efficacy and safety of 7-day and 14-day triple therapy regimens using S-pantoprazole for the eradication of H. pylori.

2. Study Population:

-

Inclusion Criteria: Adult patients (18-75 years) with a confirmed active H. pylori infection (e.g., positive rapid urease test and histology). Patients may present with non-ulcer dyspepsia, gastritis, or peptic ulcer disease.[6][7]

-

Exclusion Criteria: Previous H. pylori eradication therapy, known allergy to PPIs or study antibiotics, use of PPIs or antibiotics within the last 4 weeks, pregnancy or lactation, severe concomitant illness.[8]

3. Study Design & Treatment Regimen:

-

Patients are randomly assigned to one of two groups.

-

Group A (7-Day Therapy): S-Pantoprazole 20 mg, Clarithromycin 500 mg, and Amoxicillin 1000 mg. All administered twice daily for 7 days.[7]

-

Group B (14-Day Therapy): S-Pantoprazole 20 mg, Clarithromycin 500 mg, and Amoxicillin 1000 mg. All administered twice daily for 14 days.[9]

-

Note: Metronidazole (500 mg twice daily) can be used as an alternative to amoxicillin, particularly in penicillin-allergic patients.[10]

4. Assessment of H. pylori Eradication:

-

Eradication status is assessed at least 4 weeks after the completion of therapy to avoid false-negative results.[6][10]

-

Primary Method: ¹³C-Urea Breath Test (UBT).[10]

-

Confirmatory Methods (if required): Endoscopy with histology and rapid urease test. Eradication is confirmed if all tests performed are negative.[6][7]

5. Data Collection:

-

Baseline demographics and clinical characteristics.

-

H. pylori status at baseline and follow-up.

-

Adverse events are recorded throughout the study, graded by severity.

-

Patient compliance is assessed (e.g., by pill count).[11][12]

Protocol 2: S-Pantoprazole-Based High-Dose Dual Therapy

This protocol is adapted from a study investigating high-dose dual therapy as a first-line treatment, which may be beneficial in elderly populations or areas with high clarithromycin resistance.[9]

1. Objective: To determine the efficacy and tolerability of a 14-day high-dose dual therapy regimen with S-pantoprazole and amoxicillin.

2. Study Population:

-

As described in Protocol 1. This regimen may be particularly relevant for elderly patients (>65 years).[9]

3. Study Design & Treatment Regimen:

-

Treatment: S-Pantoprazole 20 mg and Amoxicillin 1000 mg. Both administered three times daily for 14 days.[9]

-

Patients should be advised to take S-pantoprazole 30 minutes before meals and amoxicillin after meals to optimize absorption and tolerability.[9]

4. Assessment of H. pylori Eradication:

-

As described in Protocol 1, using a ¹³C-Urea Breath Test at least 4 weeks after treatment completion.[9]

Quantitative Data Summary

The following tables summarize results from various clinical trials using racemic pantoprazole . These data provide a benchmark for designing and evaluating future studies with S-pantoprazole.

Table 1: Efficacy of Pantoprazole-Based Triple Therapy Regimens (Note: Most studies use 40 mg of racemic pantoprazole. A 20 mg dose of S-pantoprazole is hypothesized to provide equivalent or superior efficacy.)

| Reference | Regimen (Twice Daily Dosing) | Duration | Eradication Rate (ITT) | Eradication Rate (PP) |

| Dajani et al., 1999[7] | Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg | 7 Days | - | 93% |

| Adamek et al., 1998[10] | Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg | 7 Days | 90% | 94% |

| Adamek et al., 1998[10] | Pantoprazole 40mg + Metronidazole 500mg + Clarithromycin 500mg | 7 Days | 90% | 96% |

| Bochenek et al., 2003[11][12] | Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg (PCA) | 7 Days | 71-72% | 71-72% |

| Bochenek et al., 2003[11][12] | Pantoprazole 40mg + Metronidazole 500mg + Clarithromycin 500mg (PCM) | 7 Days | 82% | 82-87% |

| Treiber et al., 1999[13] | Pantoprazole 40mg (Single Dose) + Amoxicillin 1000mg + Clarithromycin 500mg | 7 Days | 56% | 59% |

| Treiber et al., 1999[13] | Pantoprazole 40mg (Double Dose) + Amoxicillin 1000mg + Clarithromycin 500mg | 7 Days | 75% | 80% |

| Wu et al., 2004[14] | Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg | 7 Days | 82% | 84% |

ITT: Intention-to-Treat; PP: Per-Protocol

Table 2: Efficacy of Other Pantoprazole-Based Regimens

| Reference | Regimen Type | Regimen Details | Duration | Eradication Rate (ITT) | Eradication Rate (PP) |

| Hou et al., 2022[9] | High-Dose Dual | Pantoprazole 40mg (TID) + Amoxicillin 1000mg (TID) | 14 Days | 89.3% | 93.0% |

| Vaira et al., 2007 | Sequential | P 40mg + A 1000mg (Days 1-5) then P 40mg + C 500mg + T 500mg (Days 6-10) | 10 Days | 91% | - |

| Drugs.com[15] | Quadruple | P 40mg (BID) + Bismuth + Tetracycline + Metronidazole | 7 Days | 82% | - |

| Gatta et al., 2022[8][16] | High-Dose Dual | Pantoprazole 40mg (TID) + Amoxicillin 1000mg (TID) | 14 Days | 68.3% | 72.2% |

P: Pantoprazole; A: Amoxicillin; C: Clarithromycin; T: Tinidazole; TID: Three times daily; BID: Twice daily

Table 3: Common Adverse Events in Pantoprazole-Based Eradication Therapies

| Adverse Event | Frequency Range | References |

| Diarrhea | 5.7% - 20% | [15][16] |

| Taste Disturbance (Bitter Taste) | 3% - 18.8% | [8][16] |

| Nausea / Vomiting | 8.7% - 11.9% | [8][15][16] |

| Headache | 4.4% - 8.2% | [8][15] |

| Abdominal Pain | 3.3% - 15% | [15][16] |

Note: Most adverse events reported in clinical trials are mild to moderate in intensity and rarely lead to discontinuation of treatment.[6]

Conclusion and Future Directions

The available evidence strongly supports the use of racemic pantoprazole in various multi-drug regimens for the eradication of H. pylori, with eradication rates frequently exceeding 90% in per-protocol analyses.[7][10] The data suggests that higher doses (e.g., twice daily) and longer durations (14 days) may improve efficacy.[9][13]

Given the evidence that S-pantoprazole is a more potent enantiomer[5], it is plausible that S-pantoprazole could achieve high eradication rates at lower doses (e.g., 20 mg) than racemic pantoprazole. This could potentially lead to a better safety profile and improved cost-effectiveness. However, this hypothesis must be confirmed through well-designed, randomized controlled trials that directly compare S-pantoprazole-based regimens with standard racemic pantoprazole-based therapies for H. pylori eradication. Future research should focus on establishing the optimal dose and duration for S-pantoprazole in dual, triple, and quadruple therapy regimens.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pantoprazole-based 10-day triple therapy is effective in Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-week triple regime therapy consisting of pantoprazole, amoxicillin and clarithromycin for cure of Helicobacter pylori-associated upper gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 14-day pantoprazole- and amoxicillin-containing high-dose dual therapy for Helicobacter pylori eradication in elderly patients: A prospective, randomized controlled trial [frontiersin.org]

- 10. Eradication of Helicobacter pylori with pantoprazole and two antibiotics: a comparison of two short-term regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Eradication of <i>Helicobacter pylori</i> by 7‐Day Triple‐Therapy Regimens Combining Pantoprazole with Clarithromycin, … [ouci.dntb.gov.ua]

- 13. Double vs. single dose of pantoprazole in combination with clarithromycin and amoxycillin for 7 days, in eradication of Helicobacter pylori in patients with non-ulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A prospective randomized trial of esomeprazole- versus pantoprazole-based triple therapy for Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. High-dose amoxicillin and pantoprazole regimen for Helicobacter pylori eradication: a multi-center, multinational randomized controlled trial [termedia.pl]

Application Notes and Protocols for S-Pantoprazole Sodium Trihydrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NAFLD is complex, involving metabolic dysregulation, inflammation, and fibrosis.[2][3]

S-Pantoprazole, the active S-enantiomer of the proton pump inhibitor (PPI) Pantoprazole, is primarily used to reduce gastric acid secretion.[4] Recent preclinical research has unveiled its potential modulatory effects on liver pathophysiology, presenting conflicting but intriguing mechanisms relevant to NAFLD. While some studies suggest a therapeutic potential by targeting hepatic fibrosis and steatosis, others indicate a risk of exacerbating the disease through alterations in the gut-liver axis.[5][6][7]

These notes provide a comprehensive overview of the current understanding, proposed mechanisms of action, and detailed protocols for investigating S-Pantoprazole sodium trihydrate in NAFLD research. It is important to note that most of the foundational research has been conducted using racemic Pantoprazole (PPZ); however, the pharmacological activity is primarily attributed to the S-enantiomer.

Proposed Mechanisms of Action in NAFLD

The current body of research presents two distinct and contradictory hypotheses regarding the effect of Pantoprazole on the liver.

Anti-Fibrotic and Anti-Steatotic Mechanisms

Research suggests that Pantoprazole may directly target key pathological processes in the liver to ameliorate NAFLD progression.

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: Liver fibrosis is driven by the activation of HSCs.[1] Pantoprazole has been shown to suppress HSC activation by promoting the proteasome-dependent degradation of Yes-associated protein (YAP), a key transcriptional regulator involved in fibrogenesis.[1][5] This is achieved by disrupting the interaction between YAP and the deubiquitinating enzyme OTUB2, leading to YAP ubiquitination and subsequent degradation.[1][5] The downregulation of YAP inhibits the expression of its downstream fibrogenic target genes, such as CTGF, CYR61, and GLI2.[1]

-

Inhibition of Hepatic Steatosis: A separate line of investigation suggests Pantoprazole can reduce the accumulation of fat in liver cells.[6] This is proposed to occur through the dose-dependent inhibition of Fatty Acid-Binding Protein 1 (FABP1) expression in hepatocytes.[6] FABP1 is a crucial protein for the uptake and intracellular transport of fatty acids, and its inhibition can lead to reduced fat deposition and lower triglyceride content in the liver.[6][8]

Pro-Fibrotic Mechanism via Gut-Liver Axis

In contrast, other studies suggest that long-term administration of Pantoprazole could be detrimental. This proposed mechanism does not involve direct action on liver cells but rather an indirect effect mediated by changes in the gut.[7][9][10]

-

Gut Microbiota Dysbiosis: As a PPI, Pantoprazole significantly reduces gastric acid, which can alter the composition of the gut microbiota.[7][11]

-

Impaired Intestinal Barrier: This dysbiosis can lead to impaired intestinal barrier integrity, characterized by a reduction in tight junction proteins.[7]

-

LPS Translocation & TLR4 Activation: A compromised barrier allows for the translocation of bacterial products, such as lipopolysaccharide (LPS), from the gut into the portal circulation.[7][10] Increased circulating LPS activates Toll-like receptor 4 (TLR4) on liver cells, including Kupffer cells and HSCs.[7][9]

-

Inflammation and Fibrogenesis: TLR4 activation triggers downstream inflammatory signaling pathways (e.g., NF-κB, JNK) and increases the production of pro-fibrotic cytokines like TGF-β, ultimately promoting HSC activation, microvesicular steatosis, and fibrosis.[7]

Data Presentation

Table 1: In Vivo Efficacy Data (Anti-Fibrotic Model)

Model: Bile Duct Ligation (BDL) in rats; Treatment: Pantoprazole (PPZ) 150 mg/kg/day for 14 days.[1]

| Parameter | Sham Control | BDL + Saline | BDL + PPZ | % Change (vs. BDL+Saline) |

| Serum ALT (U/L) | 35.8 ± 3.7 | 289.5 ± 21.6 | 198.3 ± 18.5 | ↓ 31.5% |

| Serum AST (U/L) | 110.3 ± 10.5 | 455.7 ± 35.8 | 310.2 ± 29.8 | ↓ 31.9% |

| Hepatic TNF-α mRNA | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.5 ± 0.3 | ↓ 40.5% |

| Hepatic IL-6 mRNA | 1.0 ± 0.1 | 5.8 ± 0.7 | 3.1 ± 0.4 | ↓ 46.6% |

| Hepatic Col1a1 mRNA | 1.0 ± 0.2 | 8.5 ± 1.1 | 4.3 ± 0.6 | ↓ 49.4% |

| Hepatic Acta2 (α-SMA) mRNA | 1.0 ± 0.2 | 7.9 ± 0.9 | 3.8 ± 0.5 | ↓ 51.9% |

Table 2: In Vivo Efficacy Data (Anti-Steatosis Model)

Model: High-Fat Diet (HFD) in mice.[6]

| Parameter | Normal Diet | HFD + Control | HFD + PPZ (Low Dose) | HFD + PPZ (High Dose) |

| Liver Triglycerides (mg/g tissue) | Significantly Lower | Significantly Increased | Significantly Reduced | Further Reduced (Dose-dependent) |

| Liver Fat Deposition (Histology) | Normal | Severe Deposition | Alleviated Deposition | Significantly Alleviated |

Table 3: In Vitro Efficacy Data (HSC Activation)

Model: Human LX-2 Hepatic Stellate Cells.[1]

| Gene (mRNA expression) | Control | PPZ (100 μM) | PPZ (200 μM) | PPZ (300 μM) |

| COL1A1 | 100% | Dose-dependent | Decrease | Dose-dependent Decrease |

| α-SMA (ACTA2) | 100% | Dose-dependent | Decrease | Dose-dependent Decrease |

| MMP-2 | 100% | Dose-dependent | Decrease | Dose-dependent Decrease |

| TGF-β1 | 100% | Dose-dependent | Decrease | Dose-dependent Decrease |

Table 4: Contradictory In Vivo Data (Pro-Fibrotic Model)

Model: C57BL/6J mice; Treatment: Pantoprazole (PZOL) for 60 days.[7]

| Parameter | Control (CTL) | PZOL Group | p-value |

| Ileum Claudin Protein | 0.9375 ± 0.3377 | 0.4712 ± 0.1813 | 0.0040 |

| Ileum ZO-1 Protein | 1 ± 0.2084 | 0.001 ± 0.0008 | < 0.0001 |

| Liver Collagen Content (%) | 5.082 ± 0.3889 | 9.417 ± 0.3789 | < 0.0001 |

| Liver Neutral Lipids (ORO staining) | 679,600 ± 99,270 | 1,088,000 ± 147,100 | 0.0382 |

| Serum ALT (U/L) | Mild Increase | Mild Increase | - |

Experimental Protocols

The following protocols are adapted from published literature and provide a framework for investigating the effects of S-Pantoprazole.

Protocol 1: In Vivo Anti-Fibrotic Efficacy in a Bile Duct Ligation (BDL) Model

This protocol, adapted from Lu et al. (2021), is designed to assess the anti-fibrotic effects of S-Pantoprazole in a model of cholestatic liver injury.[1]

-

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250g).

-

Acclimatize animals for at least one week.

-

Divide rats into three groups (n=6-8 per group): Sham, BDL + Vehicle, BDL + S-Pantoprazole.

-

-

2. Surgical Procedure (BDL): [12]

-

Anesthetize the rat (e.g., isoflurane).

-

Perform a midline laparotomy to expose the common bile duct.

-

In BDL groups, ligate the bile duct in two locations and transect the duct between the ligatures.

-

In the Sham group, expose and manipulate the bile duct without ligation.

-

Close the abdominal incision in layers.

-

-

3. Drug Administration:

-

Starting 24 hours post-surgery, administer treatment daily for 14 days.

-

Vehicle Group: Intraperitoneal (i.p.) injection of normal saline.

-

Treatment Group: i.p. injection of this compound (e.g., 150 mg/kg, resuspended in normal saline).[1]

-

-

4. Endpoint Analysis (Day 15):

-

Collect blood via cardiac puncture for serum analysis of ALT, AST, and bilirubin.

-

Euthanize animals and harvest the liver.

-

Histology: Fix a portion of the liver in 10% neutral buffered formalin for H&E and Sirius Red staining to assess inflammation, necrosis, and collagen deposition.

-

Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction (for qPCR of Col1a1, Acta2, Tnfα, Il6) and protein extraction (for Western blot of α-SMA, YAP, OTUB2).

-

Protocol 2: In Vivo Anti-Steatotic Efficacy in a High-Fat Diet (HFD) Model

This protocol is based on methodologies for inducing NAFLD in mice and the findings from patent literature.[6][13][14]

-

1. Animal Model:

-

Species: Male C57BL/6J mice (6-8 weeks old).

-

Acclimatize animals for one week.

-

Divide mice into groups (n=8-10 per group): Control Diet + Vehicle, HFD + Vehicle, HFD + S-Pantoprazole (multiple doses).

-

-

2. Diet and Induction of NAFLD:

-

Control Group: Feed a standard chow diet.

-

HFD Groups: Feed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[14]

-

-

3. Drug Administration:

-

After the induction period, begin daily treatment for 4-8 weeks.

-

Administer vehicle or this compound via oral gavage. Dose ranges should be determined by pilot studies (e.g., 10, 30, 100 mg/kg).

-

-

4. Endpoint Analysis:

-

Monitor body weight and food intake throughout the study.

-

At termination, collect blood for serum ALT, AST, and lipid panel analysis.

-

Harvest the liver.

-

Histology: Fix a portion of the liver for H&E and Oil Red O staining to assess steatosis and inflammation.

-

Biochemical Analysis: Homogenize a fresh portion of the liver to quantify hepatic triglyceride content.

-

Molecular Analysis: Snap-freeze a portion of the liver for qPCR and Western blot analysis of FABP1 and other markers of lipid metabolism.

-

Protocol 3: In Vitro Analysis of HSC Activation

This protocol, adapted from Lu et al. (2021), evaluates the direct effect of S-Pantoprazole on the activation of human hepatic stellate cells.[1]

-

1. Cell Culture:

-

Culture human HSC line LX-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

-

2. Treatment and Stimulation:

-

Seed LX-2 cells in 6-well plates until they reach 70-80% confluency.

-

Serum-starve the cells for 24 hours (DMEM with 0.5% FBS).

-

Pre-treat cells with varying concentrations of S-Pantoprazole (e.g., 100, 200, 300 μM) for 2 hours.

-

Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for 24-48 hours in the continued presence of S-Pantoprazole.

-

-

3. Endpoint Analysis:

-

RNA Analysis: Lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA levels of fibrogenic markers (COL1A1, ACTA2, TIMP1, TGFB1) and YAP target genes (CTGF, CYR61).

-

Protein Analysis: Lyse the cells and perform Western blot analysis to measure the protein levels of α-SMA, Collagen I, and YAP.

-

Immunofluorescence: Culture cells on coverslips, treat as above, then fix and stain for α-SMA or YAP to visualize protein expression and localization.

-

References

- 1. Pantoprazole ameliorates liver fibrosis and suppresses hepatic stellate cell activation in bile duct ligation rats by promoting YAP degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiological Mechanisms in Non-Alcoholic Fatty Liver Disease: From Drivers to Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pantoprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pantoprazole ameliorates liver fibrosis and suppresses hepatic stellate cell activation in bile duct ligation rats by promoting YAP degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20210052564A1 - Use of pantoprazole in prevention and treatment of nonalcoholic fatty liver disease - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton Pump Inhibitor Pantoprazole Modulates Intestinal Microbiota and Induces TLR4 Signaling and Fibrosis in Mouse Liv… [ouci.dntb.gov.ua]

- 10. Proton Pump Inhibitor Pantoprazole Modulates Intestinal Microbiota and Induces TLR4 Signaling and Fibrosis in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proton pump inhibitors use and the risk of fatty liver disease: A nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbs.com [ijbs.com]

Protocol for the Dissolution and Application of S-Pantoprazole Sodium Trihydrate in Experimental Research

Application Notes